Thiomorpholin-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

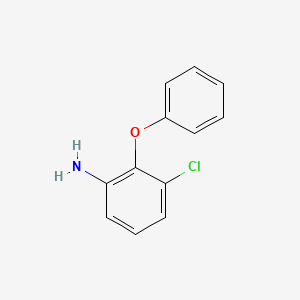

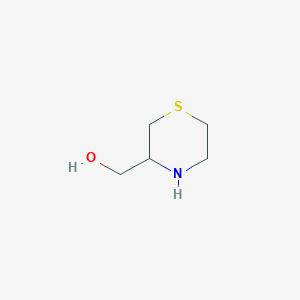

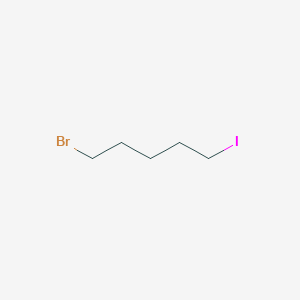

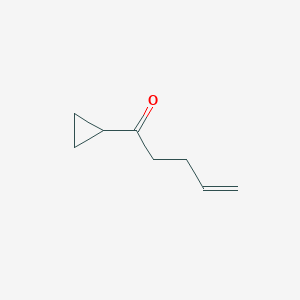

Thiomorpholin-3-ylmethanol is a chemical compound with the molecular formula C5H11NOS and a molecular weight of 133.21200 . It is also known by several synonyms such as Perhydro-1,4-thiazin-3-yl-methanol, 3-Hydroxymethyltetrahydro-1,4-thiazine, and 3-Hydroxymethyl-thio-morpholin .

Molecular Structure Analysis

The molecular structure of Thiomorpholin-3-ylmethanol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiomorpholin-3-ylmethanol is a valuable precursor in the synthesis of thiophene derivatives. Thiophene-based analogs are a class of biologically active compounds that have garnered attention for their potential in medicinal chemistry. They serve as key intermediates for developing advanced compounds with diverse biological effects .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives, which can be synthesized from Thiomorpholin-3-ylmethanol, are used as corrosion inhibitors. These compounds help protect metals and alloys from corrosive processes .

Organic Semiconductors

Thiomorpholin-3-ylmethanol-derived thiophene molecules play a significant role in the advancement of organic semiconductors. These semiconductors are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system, which includes derivatives of Thiomorpholin-3-ylmethanol, exhibit a wide range of pharmacological properties. They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Anesthetic Applications

Thiomorpholin-3-ylmethanol can be utilized to create thiophene-based anesthetics. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .

Anti-Inflammatory Drugs

The synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) can involve Thiomorpholin-3-ylmethanol as a starting material. Suprofen, an NSAID with a 2-substituted thiophene framework, is one example of such a drug .

Material Science Applications

Thiophene derivatives, which can be synthesized from Thiomorpholin-3-ylmethanol, find applications in material science. They are used in the fabrication of advanced materials with specific properties tailored for various industrial applications .

Biological Synthesis of Functional Carbohydrates

Research has indicated that Thiomorpholin-3-ylmethanol derivatives could be involved in the biological synthesis of functional carbohydrates. These carbohydrates have applications in food biotechnology and the production of food functional ingredients .

Mechanism of Action

Target of Action

Thiomorpholin-3-ylmethanol, also known as Elzasonan , primarily targets the Serotonin 1 receptors , specifically the 5-HT1B and 5-HT1D receptors . These receptors play a crucial role in the serotonergic system, which is involved in various physiological processes such as mood regulation, sleep, and appetite.

Mode of Action

Thiomorpholin-3-ylmethanol acts as an antagonist for the 5-HT1B and 5-HT1D receptors . By blocking these receptors, it enhances serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex . This results in antidepressant effects .

Result of Action

Thiomorpholin-3-ylmethanol’s action results in enhanced serotonergic signaling, particularly in limbic regions of the brain such as the hippocampus and prefrontal cortex . This is thought to contribute to its antidepressant effects . In addition, it has been shown to have selective cytotoxic action in tumor cells, suggesting potential anti-cancer properties .

properties

IUPAC Name |

thiomorpholin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFNPNPWOIRFCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545332 |

Source

|

| Record name | (Thiomorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58729-32-1 |

Source

|

| Record name | (Thiomorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiomorpholin-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)